4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584021
InChI: InChI=1S/C7H10F6O/c1-5(4-14,2-6(8,9)10)3-7(11,12)13/h14H,2-4H2,1H3
SMILES: CC(CC(F)(F)F)(CC(F)(F)F)CO
Molecular Formula: C7H10F6O
Molecular Weight: 224.14 g/mol

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol

CAS No.:

Cat. No.: VC13584021

Molecular Formula: C7H10F6O

Molecular Weight: 224.14 g/mol

* For research use only. Not for human or veterinary use.

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol -

Specification

Molecular Formula C7H10F6O
Molecular Weight 224.14 g/mol
IUPAC Name 4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol
Standard InChI InChI=1S/C7H10F6O/c1-5(4-14,2-6(8,9)10)3-7(11,12)13/h14H,2-4H2,1H3
Standard InChI Key QGISQGYDBLLMFT-UHFFFAOYSA-N
SMILES CC(CC(F)(F)F)(CC(F)(F)F)CO
Canonical SMILES CC(CC(F)(F)F)(CC(F)(F)F)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central butan-1-ol chain with two key substituents:

  • A 2-methyl group at the second carbon.

  • A 2,2,2-trifluoroethyl group at the same carbon.

  • Three trifluoromethyl groups at the fourth carbon.

This arrangement creates a sterically congested environment, which influences reactivity and intermolecular interactions. The presence of six fluorine atoms contributes to its electron-withdrawing effects and hydrophobic character.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol
Molecular FormulaC7H10F6O\text{C}_7\text{H}_{10}\text{F}_6\text{O}
Molecular Weight224.14 g/mol
SMILESCC(CC(F)(F)F)(CC(F)(F)F)CO
InChIKeyQGISQGYDBLLMFT-UHFFFAOYSA-N
PubChem CID71695628

The InChIKey and SMILES strings encode its stereochemical and connectivity information, critical for database searches and computational modeling.

Synthesis and Manufacturing

Industrial Production

Suppliers such as Combi-Blocks and VulcanChem offer the compound at purities ≥95%, with prices ranging from $200–$500 per gram. Scalability is limited by the cost of fluorinated precursors and the need for specialized equipment to handle corrosive intermediates .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1100–1200 cm1^{-1} (C-F stretching) and 3400 cm1^{-1} (O-H stretching).

  • NMR: 19F^{19}\text{F} NMR signals expected at -70 to -80 ppm for CF3_3 groups.

Reactivity and Functionalization

Oxidation Reactions

The primary alcohol group can be oxidized to a carboxylic acid using Jones reagent (CrO3\text{CrO}_3) or Swern conditions, though competing defluorination may occur at elevated temperatures.

Nucleophilic Substitution

The β-fluorine atoms are susceptible to displacement by strong nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives with tailored properties.

ParameterRecommendation
Skin ContactWash with soap and water for 15 min
Eye ExposureFlush with water for 15 min
InhalationMove to fresh air
Storage Conditions2–8°C in airtight containers

Stability Considerations

  • Light Sensitivity: Stable under ambient light.

  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides, chlorates) .

Applications and Research Directions

Pharmaceutical Intermediates

Fluorinated alcohols are key intermediates in drug discovery, improving bioavailability and metabolic stability. This compound’s structure is being explored in protease inhibitor synthesis.

Materials Science

Potential uses include:

  • Polymer Additives: Enhancing thermal resistance in fluoropolymers.

  • Liquid Crystals: Modifying dielectric properties for display technologies.

SupplierPurityPrice (per gram)
Combi-Blocks95%$450
VulcanChem98%$520
Ambeed90%$380

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